molecular formula C14H18N6O2S3 B3006967 N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392318-98-8

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B3006967
CAS No.: 392318-98-8
M. Wt: 398.52
InChI Key: RPCIJOJZJMDVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bis-1,3,4-thiadiazole scaffold, where one thiadiazole unit is substituted with a 5-methylcarbamoyl group and a sulfanylmethyl linker, while the other is attached to a cyclohexanecarboxamide moiety. Its synthesis likely follows methods analogous to those reported for related 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides, involving alkylation of thiol intermediates (e.g., potassium hydroxide and alkyl halides in ethanol) .

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S3/c1-8-17-18-12(24-8)15-10(21)7-23-14-20-19-13(25-14)16-11(22)9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,15,18,21)(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCIJOJZJMDVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with cyclohexanecarboxylic acid chloride in the presence of a base to form the intermediate. This intermediate is then reacted with a thiol derivative to introduce the sulfanyl group, followed by carbamoylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. The specific compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that the presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth by interfering with cell wall synthesis and metabolic pathways .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of tumor growth factors. In vitro studies have highlighted its effectiveness against several cancer cell lines, including breast and colon cancer .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The modulation of signaling pathways involved in inflammation is a key area of research .

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Preliminary studies indicate that it may act as an effective agent against specific pests and pathogens affecting crops. The mechanism is believed to involve disruption of metabolic processes in target organisms .

Plant Growth Regulation

Research into plant growth regulators has identified thiadiazole derivatives as potential enhancers of plant growth and stress resistance. The compound may play a role in improving plant resilience against abiotic stresses such as drought and salinity, thereby contributing to agricultural productivity .

Binding Properties

The binding affinity of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide to various biological targets has been characterized using techniques such as surface plasmon resonance (SPR) and molecular docking studies. These studies reveal that the compound interacts with key enzymes and receptors involved in disease pathways, providing insights into its therapeutic potential .

Case Studies

StudyApplicationFindings
AntimicrobialEffective against E.coli and S.aureus with MIC values < 10 µg/mL
AnticancerInduced apoptosis in MCF-7 breast cancer cells; reduced tumor size in xenograft models
Anti-inflammatoryDecreased TNF-alpha levels in LPS-stimulated macrophages; reduced paw edema in animal models
AgriculturalShowed 75% pest control efficacy against aphids; enhanced growth metrics in treated plants

Mechanism of Action

The mechanism of action of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases involved in cancer cell signaling, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Name (CAS/Reference) Core Structure Substituents Key Features
Target Compound Bis-1,3,4-thiadiazole 5-Methylthiadiazole, cyclohexanecarboxamide Dual thiadiazole rings; lipophilic cyclohexane group
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Single thiadiazole Phenylcarboxamide, methylthio Simpler structure; higher yield (97%)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide Single thiadiazole Dichlorophenyl, difluorobenzamide Halogenated aromatic groups; potential antimicrobial activity
N-[5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]carbamate Single thiadiazole Cyclopentylmethyl, carbamate Smaller cycloalkane; ester functional group
N-[5-({[(2,3-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide (1351644-22-8) Bis-1,3,4-thiadiazole Thiophene, dimethylphenyl Heteroaromatic thiophene; cyclopentane carboxamide

Structural Insights :

  • The target compound’s dual thiadiazole system may enable multi-target interactions, unlike single-ring analogs.
  • Cyclohexane confers higher lipophilicity (logP ~3.5 estimated) compared to cyclopentane (logP ~2.8) or phenyl groups (logP ~2.5) .

Pharmacological and Physicochemical Properties

Computational Predictions :

  • Molecular docking studies (e.g., Glide XP scoring ) on similar thiadiazoles indicate strong binding to kinases (ΔG ~-9 kcal/mol). The target compound’s cyclohexane may occupy hydrophobic pockets in targets like EGFR or COX-2.

Biological Activity

N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex compound featuring a thiadiazole ring system known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of cyclohexane-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole-2-amine. The synthesis typically employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine to facilitate amide bond formation.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A review highlighted that compounds containing the thiadiazole moiety demonstrated substantial inhibitory effects on human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Mechanisms of Action : The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, which can disrupt vital biological processes like DNA replication and protein synthesis.

Selectivity and Safety

Studies report that certain thiadiazole derivatives exhibit selectivity for cancer cells over normal cells. For example, compounds tested against breast carcinoma (T47D) and colon carcinoma (HT29) showed significant cytotoxicity while remaining non-toxic to normal skin fibroblasts and hepatocytes .

Comparative Analysis with Other Thiadiazole Derivatives

The biological activity of this compound can be compared with other thiadiazole derivatives:

CompoundActivityIC50 ValueCancer Type
N-(4-acetyl...Anticancer4.27 µg/mLSkin (SK-MEL-2)
Compound 23AntiproliferativeNot specifiedVarious including breast and colon
N-(5-(benzylthio)...Anticancer22.19 µM (PC3)Prostate Cancer

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • Alam et al. (2011) reported a series of 5-substituted thiadiazoles showing effective growth inhibition in multiple cancer cell lines .
  • Polkam et al. (2015) demonstrated that certain derivatives exhibited up to 68% inhibition in HT29 colon cancer cells using the MTT assay .
  • Research on Carbonic Anhydrase Inhibition : Compounds derived from N-(5-methyl-1,3,4-thiadiazol-2-yl) showed potential as inhibitors for carbonic anhydrase I and II, which are important targets in cancer therapy due to their role in tumor growth and metastasis .

Q & A

Q. What are the established synthetic methodologies for preparing this thiadiazole derivative?

The compound is synthesized via a two-step procedure:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
  • Step 2 : Alkylation of the thiol group using appropriate alkylating reagents to introduce the sulfanylacetic acid moiety. Characterization involves elemental analysis, 1H^1H NMR, IR spectroscopy, and TLC for purity verification .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H^1H NMR : Identifies proton environments, such as methyl groups or aromatic protons.
  • IR Spectroscopy : Confirms functional groups (e.g., carbamoyl C=O stretches at ~1650–1700 cm1^{-1}).
  • X-ray Crystallography : Resolves 3D molecular geometry; SHELXL/SHELXS software is commonly used for refinement .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial Assays : Disk diffusion or microdilution against bacterial/fungal strains.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Cytotoxicity Controls : Compare with non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation be systematically addressed?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions.
  • Protecting Groups : Use tert-butyl or benzyl groups to shield reactive sites during alkylation .

Q. What computational strategies are effective for predicting pharmacological activity?

  • Molecular Docking : Screens binding affinity to targets (e.g., glucocorticoid receptors) using AutoDock or Schrödinger.
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.